molecular formula C14H13N2+ B14716630 3-Amino-10-methylacridinium CAS No. 23045-45-6

3-Amino-10-methylacridinium

Cat. No.: B14716630
CAS No.: 23045-45-6
M. Wt: 209.27 g/mol
InChI Key: NJLGSVSVNHBQEG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-10-methylacridinium is a quaternary acridinium salt characterized by a methyl group at the 10-position and an amino group at the 3-position of the acridine core. Its structure (CAS: 86-40-8; EC: 201-668-8) confers unique photochemical and biological properties, making it a compound of interest in chemiluminescence, DNA intercalation, and antiparasitic applications . Notably, its derivatives, such as 3-amino-6-azido-10-methylacridinium chloride (CAS: 122194-05-2), exhibit enhanced trypanocidal activity under irradiation, acting as photoaffinity probes for targeting Trypanosoma brucei .

Properties

CAS No.

23045-45-6

Molecular Formula

C14H13N2+

Molecular Weight

209.27 g/mol

IUPAC Name

10-methylacridin-10-ium-3-amine

InChI

InChI=1S/C14H12N2/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16/h2-9,15H,1H3/p+1

InChI Key

NJLGSVSVNHBQEG-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Amino-10-methylacridinium can be achieved through several methods. One common synthetic route involves the cyclization of 3-amino-N-phenyl-1-naphthylamine in the presence of formic acid and polyphosphoric acid (PPA), which yields the desired acridine derivative . Industrial production methods often involve similar cyclization reactions but may use different catalysts or reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

3-Amino-10-methylacridinium undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and zinc metal for reduction. The major products formed depend on the specific reaction conditions but often include acridone derivatives and substituted acridinium compounds.

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

The following table summarizes key structural and functional differences between 3-amino-10-methylacridinium and its analogs:

Compound Substituents Key Properties Applications References
This compound 3-NH₂, 10-CH₃ High trypanocidal activity (EC₅₀: ~10⁻⁷ M under irradiation); chemiluminescent Antiparasitic agents, DNA probes
9-Amino-3,6-dimethoxy-10-methylacridinium 9-NH₂, 3,6-OCH₃, 10-CH₃ Enhanced fluorescence; improved DNA binding Fluorescent dyes, nucleic acid stains
3,6-Diamino-10-methylacridinium 3,6-NH₂, 10-CH₃ High thermal stability; moderate toxicity (GHS Category 4) Chemiluminescent reagents, analytical chemistry
3-Chloro-10-methylacridin-9(10H)-one 3-Cl, 10-CH₃, 9-keto Reactive intermediate for synthesis; low solubility in polar solvents Precursor for functionalized acridines
9-Ethyl-10-methylacridinium 9-C₂H₅, 10-CH₃ Strong chemiluminescence; stable crystal structure Light-emitting systems, sensor technologies
6-Azido-10-methylacridinium-3-amine 3-NH₂, 6-N₃, 10-CH₃ Photoactivatable; selective trypanocidal action Photoaffinity labeling, antiparasitic research

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity The 3-amino group in this compound is critical for its trypanocidal activity, as evidenced by its EC₅₀ of 10⁻⁷ M under irradiation . In contrast, 9-amino-3,6-dimethoxy-10-methylacridinium prioritizes DNA intercalation due to its planar structure and methoxy groups, which enhance π-π stacking with nucleic acids . 6-Azido derivatives (e.g., 3-amino-6-azido-10-methylacridinium chloride) demonstrate photoactivatable properties, enabling targeted covalent binding to parasitic enzymes .

Chemiluminescence and Stability 9-Ethyl-10-methylacridinium exhibits stronger chemiluminescence than this compound, attributed to its ethyl group stabilizing excited-state intermediates . 3,6-Diamino-10-methylacridinium shows superior thermal stability (decomposition >250°C) compared to this compound, making it suitable for high-temperature applications .

Synthetic Accessibility 3-Chloro-10-methylacridin-9(10H)-one (CAS: 58658-41-6) serves as a versatile precursor for synthesizing amino- or azido-substituted derivatives via nucleophilic substitution . The synthesis of 9-amino-3,6-dimethoxy-10-methylacridinium involves phosphorus pentachloride and alkyl amines, a method less applicable to this compound due to steric hindrance at the 3-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.